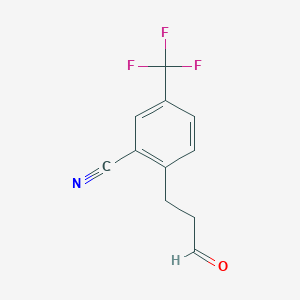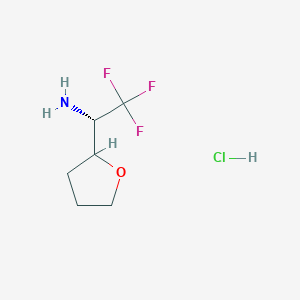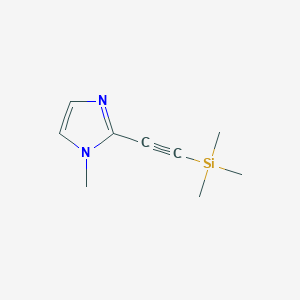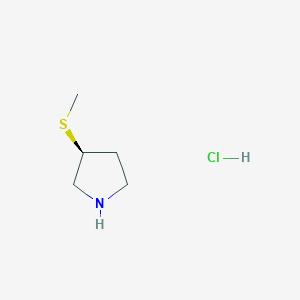![molecular formula C9H17N B13036515 Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
Exo-3-amino-[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-3-amino-[331]nonane is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclo[331]nonane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-amino-[3.3.1]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method includes the use of oxidants such as lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) to facilitate the formation of the bicyclic structure . Another method involves the Schmidt rearrangement of bicyclo[3.3.1]nonane dicarboxylic acid, which can yield different isomers of the compound depending on the reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Exo-3-amino-[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form the corresponding N-oxide derivative . Reduction reactions can also be performed to modify the bicyclic structure or introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like lead tetraacetate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation can yield N-oxide derivatives, while reduction can produce various amine derivatives with modified bicyclic structures.
Wissenschaftliche Forschungsanwendungen
Exo-3-amino-[3.3.1]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of exo-3-amino-[3.3.1]nonane involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing various biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Exo-3-amino-[3.3.1]nonane can be compared with other similar compounds, such as:
3-azabicyclo[3.3.1]non-3-ene: This compound has a similar bicyclic structure but includes a double bond, which affects its reactivity and applications.
3-oxa- and 3-thiabicyclo[3.3.1]nonane:
The uniqueness of this compound lies in its specific bicyclic structure with an exo-oriented amine group, which provides distinct reactivity and potential for various applications.
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
(1S,5R)-bicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H17N/c10-9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6,10H2/t7-,8+,9? |
InChI-Schlüssel |
AOCFIANMCTVRCR-JVHMLUBASA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H](C1)CC(C2)N |
Kanonische SMILES |
C1CC2CC(C1)CC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)



![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)







